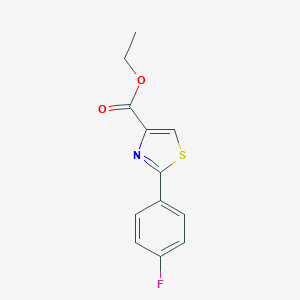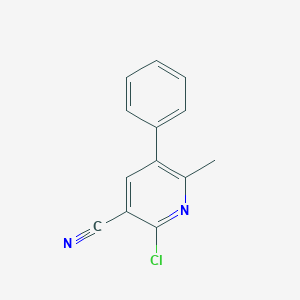
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxy and methoxymethyl groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable chiral precursor, such as (S)-4-hydroxyphenylglycine.
Cyclization: The precursor undergoes cyclization with formaldehyde and a suitable amine to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-(4-oxophenyl)-5-(methoxymethyl)-2-oxazolidinone.
Reduction: Formation of 3-(4-hydroxyphenyl)-5-(methoxymethyl)-2-aminomethyl.
Substitution: Formation of various substituted oxazolidinone derivatives.
Scientific Research Applications
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, thereby modulating their activity. The oxazolidinone ring can also interact with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
(S)-3-(4-Hydroxyphenyl)-2-oxazolidinone: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
(S)-3-(4-Methoxyphenyl)-5-(methoxymethyl)-2-oxazolidinone: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capability.
Uniqueness: (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to the presence of both hydroxy and methoxymethyl groups, which provide a balance of hydrophilic and hydrophobic properties. This allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(5S)-3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIOZVFOWKTIH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)





![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)






